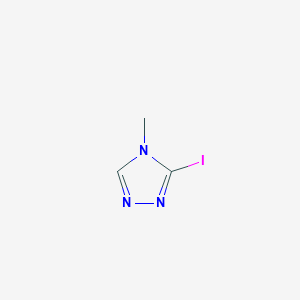

3-Iodo-4-methyl-4H-1,2,4-triazole

Descripción

3-Iodo-4-methyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C3H4IN3. It is a derivative of the 1,2,4-triazole family, characterized by the presence of an iodine atom at the third position and a methyl group at the fourth position of the triazole ring.

Propiedades

IUPAC Name |

3-iodo-4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4IN3/c1-7-2-5-6-3(7)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVQTXRIHZMZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528684-35-6 | |

| Record name | 3-iodo-4-methyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 3-Iodo-4-methyl-4H-1,2,4-triazole typically involves the iodination of 4-methyl-4H-1,2,4-triazole. One common method includes the reaction of 4-methyl-4H-1,2,4-triazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce reaction time .

Análisis De Reacciones Químicas

3-Iodo-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form 3-iodo-4-methyl-4H-1,2,4-triazole N-oxide.

Coupling Reactions: It can participate in coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts to form more complex triazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Triazoles, including 3-Iodo-4-methyl-4H-1,2,4-triazole, are recognized for their antimicrobial activity. They have been shown to possess significant antibacterial and antifungal properties. For instance:

- Antibacterial Activity : Research indicates that triazole derivatives exhibit potent activity against various Gram-positive and Gram-negative bacteria. For example, derivatives synthesized from 1,2,4-triazole have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, often outperforming traditional antibiotics like ciprofloxacin .

- Antifungal Activity : Triazoles are widely used as antifungal agents in clinical settings. The introduction of halogen substituents (like iodine) can enhance their efficacy. Studies have shown that compounds with triazole cores can inhibit fungal pathogens more effectively than existing treatments .

Anticancer Activity

Triazole derivatives have been explored for their anticancer potential. Compounds containing the 1,2,4-triazole moiety have shown cytotoxic effects against various cancer cell lines:

- In vitro Studies : Several studies reported that triazole derivatives can inhibit cell growth in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). For example, specific 1,2,4-triazole derivatives exhibited IC50 values indicating strong antiproliferative effects .

Other Pharmacological Activities

Triazoles also exhibit a variety of other biological activities:

- Antiviral Activity : Some triazole derivatives have shown promise against viral infections by inhibiting viral replication mechanisms .

- Anti-inflammatory and Analgesic Effects : The anti-inflammatory properties of triazoles make them candidates for treating conditions characterized by inflammation .

Agricultural Applications

Triazoles play a significant role in agriculture as fungicides and herbicides:

- Fungicides : Compounds like 3-Iodo-4-methyl-4H-1,2,4-triazole are utilized to protect crops from fungal diseases. They work by inhibiting fungal growth and are effective against a wide range of plant pathogens .

- Herbicides : Some triazoles are being investigated for their potential use in controlling weeds and promoting crop yields .

Materials Science Applications

The unique chemical properties of triazoles allow them to be used in materials science:

- Corrosion Inhibitors : Triazoles have been studied for their effectiveness in preventing corrosion in metals when exposed to acidic environments. For instance, 3-Iodo-4-methyl-4H-1,2,4-triazole has been evaluated for its ability to protect mild steel in sulfuric acid solutions .

Case Studies

| Application Type | Study Reference | Key Findings |

|---|---|---|

| Antibacterial | MDPI (2021) | Triazole derivatives showed superior antibacterial activity against MRSA. |

| Antifungal | PMC (2020) | Enhanced antifungal activity compared to commercial agents like azoxystrobin. |

| Anticancer | PMC (2020) | Significant cytotoxic effects on MCF-7 and HT-29 cancer cell lines. |

| Corrosion Inhibition | Sigma-Aldrich (2025) | Effective corrosion inhibitor for mild steel in acidic solutions. |

Mecanismo De Acción

The mechanism of action of 3-Iodo-4-methyl-4H-1,2,4-triazole largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The iodine atom can enhance the compound’s ability to form halogen bonds, which are crucial for its biological activity .

Comparación Con Compuestos Similares

3-Iodo-4-methyl-4H-1,2,4-triazole can be compared with other triazole derivatives such as:

4-Methyl-4H-1,2,4-triazole: Lacks the iodine atom, making it less reactive in substitution reactions.

3-Bromo-4-methyl-4H-1,2,4-triazole: Similar to the iodo derivative but with a bromine atom, which may result in different reactivity and biological activity.

3-Chloro-4-methyl-4H-1,2,4-triazole: Contains a chlorine atom, offering different electronic properties and reactivity compared to the iodo derivative.

The uniqueness of 3-Iodo-4-methyl-4H-1,2,4-triazole lies in the presence of the iodine atom, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Actividad Biológica

3-Iodo-4-methyl-4H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

The structure of 3-Iodo-4-methyl-4H-1,2,4-triazole can be represented as follows:

The synthesis of this compound typically involves the reaction of 4-methyl-1,2,4-triazole with iodine in the presence of appropriate reagents. The introduction of iodine enhances the compound's biological activity by influencing its interaction with biological targets.

1. Anti-inflammatory Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. For instance, a study evaluated a series of triazole derivatives in peripheral blood mononuclear cells (PBMC) cultures. The results showed that compounds similar to 3-Iodo-4-methyl-4H-1,2,4-triazole reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 60% at certain concentrations .

Table 1: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 3-Iodo-4-methyl | 44 - 60 | Significant |

| Control (DMSO) | - | - |

This indicates a potential for these compounds to be developed as anti-inflammatory agents.

2. Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. A review highlighted that compounds containing the 1,2,4-triazole ring demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed minimal inhibitory concentrations (MICs) ranging from 0.25 to 32 µg/mL against various strains including MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 2: Antimicrobial Efficacy of Triazole Derivatives

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 0.25 |

| E. coli | 16 |

| P. aeruginosa | 32 |

These findings suggest that 3-Iodo-4-methyl-4H-1,2,4-triazole could serve as a lead compound for developing new antibiotics.

3. Anticancer Activity

The anticancer potential of triazole derivatives is another area of significant interest. Studies have shown that certain triazoles inhibit tubulin polymerization and exhibit cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities to 3-Iodo-4-methyl-4H-1,2,4-triazole have been shown to inhibit cancer cell proliferation effectively .

Case Study: Tubulin Polymerization Inhibition

In a study examining tubulin polymerization inhibitors based on triazole structures, several compounds exhibited potent cytotoxicity against multi-drug-resistant cancer cell lines. The presence of specific substituents on the triazole ring was correlated with enhanced bioactivity .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Triazole Derivative A | <10 | MDA-MB-231 (Breast) |

| Triazole Derivative B | <5 | A549 (Lung) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.